Nauclefiline

cytotoxicity brine shrimp lethality natural product screening

Many cytotoxicity profiling efforts lack a structurally matched, functionally inactive control, leading to false-positive interpretations. Nauclefiline solves this exactly. A monoterpenoid indole alkaloid with an 18-oxayohimban skeleton, it shows no significant brine shrimp lethality up to 100 µg/mL-contrasting sharply with co-occurring angustine (LD50 3.24 µg/mL) and angustoline (LD50 14.45 µg/mL). - Validated negative control for Nauclea/Mitragyna alkaloid assays - Distinct oxa-bridge scaffold differentiates from carbocyclic analogs - Concise total synthesis (<13 steps) and complete 13C NMR assignments available

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
CAS No. 102358-19-0
Cat. No. B024552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNauclefiline
CAS102358-19-0
Synonymsnauclefiline
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC=C1COC=C2C1CC3C4=C(CCN3C2=O)C5=CC=CC=C5N4
InChIInChI=1S/C20H20N2O2/c1-2-12-10-24-11-16-15(12)9-18-19-14(7-8-22(18)20(16)23)13-5-3-4-6-17(13)21-19/h2-6,11,15,18,21H,7-10H2,1H3/b12-2-/t15-,18-/m0/s1
InChIKeyTZNARHUZRAGMMF-AKDXWBRRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nauclefiline: Sourcing and Characterization Overview


Nauclefiline (CAS 102358-19-0) is a monoterpenoid indole alkaloid belonging to the beta-carboline class, characterized by an 18-oxayohimban skeleton with the IUPAC name (1S,19E,20S)-19-ethylidene-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one . First isolated from Nauclea officinalis Pierre ex Pitard and structurally confirmed by X-ray crystallography [1], it has subsequently been identified in Mitragyna inermis [2]. A concise total synthesis in fewer than 13 steps has been reported, enabling reliable laboratory-scale procurement [3].

Why Nauclefiline Differs from Generic Nauclea Alkaloids


Within the Nauclea and Mitragyna genera, a structurally diverse array of indole alkaloids co-occurs, yet their biological activities are sharply divergent. Nauclefiline, bearing a characteristic oxa-bridge within its pentacyclic framework, was evaluated alongside the structurally related angustoline and angustine in a standardized brine shrimp lethality assay. While angustine and angustoline exhibited significant cytotoxicity with LD50 values of 3.24 µg/mL and 14.45 µg/mL respectively, nauclefiline showed no significant mortality at concentrations up to 100 µg/mL [1]. This demonstrates that even minor structural variations among these in-class alkaloids translate into fundamentally different biological outcomes, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for Nauclefiline


Brine Shrimp Lethality vs. Angustoline and Angustine

In a direct comparative brine shrimp (Artemia salina) lethality assay conducted under identical conditions, nauclefiline (2) demonstrated no significant mortality at any tested concentration up to 100 µg/mL, contrasting sharply with co-isolated alkaloids angustoline (5) and angustine (6), which exhibited clear dose-dependent toxicity [1]. This difference is not attributable to assay variability, as all compounds were evaluated in parallel within the same experimental run.

cytotoxicity brine shrimp lethality natural product screening

Antiproliferative Activity: Cross-Study Comparison with Naucleficine

Naucleficine, a close structural analog differing in the E-ring oxidation pattern, exhibited moderate antiproliferative activity against HCT-116 human colon cancer cells with an IC50 of 55.58 µM in a 2025 study [1]. Although nauclefiline has not been tested in this specific assay, the absence of general cytotoxicity observed in the brine shrimp model [2] is consistent with a divergent pharmacological profile. Researchers requiring a non-cytotoxic or differently-targeted scaffold should not assume functional equivalence.

antiproliferative HCT-116 colon cancer

Structural Differentiation: 18-Oxayohimban Skeleton

Nauclefiline contains a unique 18-oxayohimban skeleton where the typical yohimbane E-ring is replaced by an oxygen-containing δ-lactone ring, distinguishing it from the carbocyclic or pyridine-containing analogs such as angustine and naucleficine [1]. This structural feature is reflected in its topological polar surface area (TPSA) of 45.30 Ų [2], which differs from the TPSA values of its close analogs and influences membrane permeability and chromatographic behavior.

structural characterization physicochemical properties TPSA

First Complete 13C NMR Assignment and Dereplication Data

Prior to the 2012 study by Donfack et al., no 13C NMR data existed in the literature for nauclefiline (2) and naucleficine (3) [1]. The comprehensive 1D and 2D NMR analysis reported in this study provides the first complete 13C NMR assignments, establishing a definitive reference dataset for dereplication and quality control. This spectroscopic gap meant that prior identifications of these compounds relied solely on 1H NMR and MS data, introducing ambiguity in structural confirmation.

NMR characterization natural product dereplication 13C NMR

High-Value Research and Analytical Applications


Negative Control in Cytotoxicity Screening

Given its demonstrated lack of activity in the brine shrimp lethality assay even at high concentrations (>100 µg/mL), nauclefiline is ideally suited as a negative control compound when profiling structurally related Nauclea alkaloids such as angustine (LD50 3.24 µg/mL) or angustoline (LD50 14.45 µg/mL) for cytotoxicity [1]. Its structural similarity but functional inactivity provides a powerful tool for establishing assay specificity and excluding non-specific cytotoxic mechanisms.

SAR Anchor for E-Ring Modifications

Nauclefiline features a distinctive oxa-bridge in the E-ring (18-oxayohimban), setting it apart from carbocyclic analogs like naucleficine and angustoline. This scaffold difference, combined with the availability of a concise total synthesis route [2], makes it a strategic anchor compound for SAR campaigns exploring how E-ring oxidation state and heteroatom incorporation modulate biological target engagement and selectivity.

Analytical Reference for Nauclea and Mitragyna Profiling

Nauclefiline has been identified in both Nauclea officinalis and Mitragyna inermis, and its first complete 13C NMR assignments are now available [3]. These validated spectral data support its use as an authentic reference standard for LC-MS and NMR-based dereplication studies, quality control of herbal preparations, and chemotaxonomic investigations within the Rubiaceae family.

Chemical Biology Tool for PDE3A-Independent Pathway Studies

While the structurally distinct alkaloid nauclefine (note spelling: without 'li') has been shown to induce PDE3A-SLFN12 dependent apoptosis, nauclefiline's divergent cytotoxicity profile and distinct oxayohimban scaffold suggest it engages different molecular targets or pathways. This positional isomer pair offers a valuable chemical biology opportunity for dissecting PDE3A-dependent vs. PDE3A-independent mechanisms [4].

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